molecular formula C18H19NO4 B6379162 4-(4-Boc-aminophenyl)-2-formylphenol CAS No. 1111120-59-2

4-(4-Boc-aminophenyl)-2-formylphenol

Cat. No.: B6379162
CAS No.: 1111120-59-2
M. Wt: 313.3 g/mol
InChI Key: WCPVPQZZLSRPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Boc-aminophenyl)-2-formylphenol is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a formyl group

Properties

IUPAC Name

tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPVPQZZLSRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Boc-aminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the protection of the amine group on the phenyl ring with a Boc group, followed by formylation of the phenol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-aminophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 4-(4-Boc-aminophenyl)-2-carboxyphenol.

    Reduction: 4-(4-Boc-aminophenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Boc-aminophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Boc-aminophenyl)-2-formylphenol involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive amine that can form bonds with other molecules. The formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Boc-aminophenyl)boronic acid: Similar structure but with a boronic acid group instead of a formyl group.

    4-(4-Boc-aminophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

4-(4-Boc-aminophenyl)-2-formylphenol is unique due to the presence of both a Boc-protected amine and a formyl group on the same phenyl ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.